N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a sulfur-containing heterocyclic derivative characterized by a benzo[e][1,2,4]thiadiazine-1,1-dioxide core. Key structural features include:
- A 4-ethyl group on the thiadiazine ring.
- A thioether linkage at position 3, connecting the thiadiazine to an acetamide moiety.
- An N-(2,3-dimethylphenyl) substituent on the acetamide nitrogen.
Such reactions typically employ activating agents like EDCI/HOBt or DCC in aprotic solvents .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-22-16-10-5-6-11-17(16)27(24,25)21-19(22)26-12-18(23)20-15-9-7-8-13(2)14(15)3/h5-11H,4,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNXZIZSPMBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound that belongs to the class of thiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of Thiadiazine Core : The initial step often involves the reaction of 2-amino-3-methylphenol with various reagents to form the thiadiazine ring.
- Substitution Reactions : Subsequent steps may involve the introduction of the acetamide and ethyl groups through nucleophilic substitution reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by methods like NMR and mass spectrometry.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar thiadiazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Compounds within this class exhibit significant antimicrobial activity against various pathogens due to their ability to disrupt microbial cell wall synthesis.
Case Studies
Several studies have evaluated the biological effects of thiadiazine derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL.
- Anti-inflammatory Effects : Another research highlighted that thiadiazine derivatives exhibited significant anti-inflammatory activity in animal models by reducing pro-inflammatory cytokines.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of analogous compounds allows for systematic comparisons:
Structural Variations and Physicochemical Properties
Notes:
- Core Modifications: The ethyl group at position 4 in the target compound and ’s analog may enhance lipophilicity compared to unsubstituted cores (e.g., ).
- Acetamide Substituents: Bulky aryl groups (e.g., mesityl in ) may sterically hinder binding interactions, while electron-deficient rings (e.g., 4-chloro-2-fluorophenyl in ) could improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
